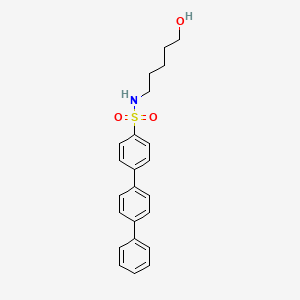
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” is a complex organic compound that features a sulfonamide group attached to a biphenyl structure with a hydroxypentyl side chain. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Introduction of the sulfonamide group: The biphenyl compound can be reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the hydroxypentyl side chain: This step might involve the reaction of the sulfonamide with a pentyl halide followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of palladium catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Investigation of its properties for use in polymers or other advanced materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its sulfonamide group, which is common in many pharmaceuticals.
Biochemistry: Study of its interactions with biological molecules and potential as an enzyme inhibitor.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” would depend on its specific application. In medicinal chemistry, it might act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxypentyl)-4-(4-methylphenyl)benzenesulfonamide: Similar structure with a methyl group instead of a phenyl group.
N-(5-hydroxyhexyl)-4-(4-phenylphenyl)benzenesulfonamide: Similar structure with a hexyl side chain instead of a pentyl side chain.
Uniqueness
Structural Features: The combination of a hydroxypentyl side chain and a biphenyl sulfonamide structure is unique and may confer specific biological or chemical properties.
Functional Groups: The presence of both hydroxyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
871113-93-8 |
|---|---|
Molecular Formula |
C23H25NO3S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25NO3S/c25-18-6-2-5-17-24-28(26,27)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-7-3-1-4-8-19/h1,3-4,7-16,24-25H,2,5-6,17-18H2 |
InChI Key |
FIPBGAHDFVWFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















